![molecular formula C14H18N4O3S B2864451 N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)pyridine-3-sulfonamide CAS No. 1705976-83-5](/img/structure/B2864451.png)
N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)pyridine-3-sulfonamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a key component of the B-cell receptor signaling pathway, which plays a critical role in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.
Scientific Research Applications
Cancer Treatment
This compound has been identified as a modulator of Protein Phosphatase 2A (PP2A) , which plays a critical role in the negative control of cell growth and division . By influencing PP2A activity, it can be used to treat various forms of cancer. The modulation of PP2A can lead to the inhibition of tumor growth and the induction of apoptosis in cancerous cells.
Diabetes Management
The compound’s role in PP2A modulation also extends to potential applications in diabetes management . By affecting the signaling pathways involved in insulin regulation, it could be used to develop new therapeutic strategies for controlling blood sugar levels in diabetic patients.
Autoimmune Disorders
Autoimmune diseases, where the body’s immune system attacks healthy cells, could be ameliorated by this compound through its regulatory effects on PP2A . It may help in reducing the abnormal immune response and provide a new avenue for treatment.
Organ Transplantation
In the context of solid organ transplant rejection and graft vs host disease, the compound could be used to modulate the immune response, potentially reducing the risk of rejection and improving transplant outcomes .
Respiratory Diseases
For chronic obstructive pulmonary disease (COPD), the compound’s modulation of PP2A may offer a new method to manage inflammation and tissue damage associated with this condition .
Liver Diseases
The compound has potential applications in treating non-alcoholic fatty liver disease and chronic liver disease by targeting the underlying mechanisms of inflammation and cell damage .
Cardiovascular Diseases
The modulation of PP2A by this compound could also have implications for treating conditions like abdominal aortic aneurysm, heart failure, and cardiac hypertrophy, by influencing the cellular pathways involved in these diseases .
Neurodegenerative Diseases
Finally, the compound’s impact on PP2A activity could be beneficial in the context of neurodegenerative diseases, where it might help in the regulation of neuronal signaling and protection against degenerative processes .
properties
IUPAC Name |
N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3S/c19-22(20,14-2-1-5-15-9-14)17-13-8-16-18(11-13)10-12-3-6-21-7-4-12/h1-2,5,8-9,11-12,17H,3-4,6-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUISUQDISXATBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(C=N2)NS(=O)(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)pyridine-3-sulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.